Cas no 946356-47-4 (N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide)

N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide is a sulfonamide derivative featuring a pyrimidine core and a naphthalene sulfonamide moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other targeted therapeutics. Its structural attributes, including the methoxy and methyl substituents on the pyrimidine ring, may enhance binding affinity and selectivity in biological systems. The naphthalene sulfonamide group contributes to improved solubility and pharmacokinetic properties. This molecule is suitable for research applications in drug discovery, offering a versatile scaffold for further derivatization and optimization in the synthesis of bioactive compounds.
N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide structure
946356-47-4 structure
Product Name:N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide
CAS No:946356-47-4
MF:C22H20N4O3S
MW:420.484203338623
CID:5954394
PubChem ID:42474730
Update Time:2025-10-28

N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide
    • N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide
    • 2-Naphthalenesulfonamide, N-[4-[(6-methoxy-2-methyl-4-pyrimidinyl)amino]phenyl]-
    • F2445-0018
    • N-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}naphthalene-2-sulfonamide
    • AKOS024648819
    • 946356-47-4
    • N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
    • Inchi: 1S/C22H20N4O3S/c1-15-23-21(14-22(24-15)29-2)25-18-8-10-19(11-9-18)26-30(27,28)20-12-7-16-5-3-4-6-17(16)13-20/h3-14,26H,1-2H3,(H,23,24,25)
    • InChI Key: VNWACTGAXOEFBX-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=CC=C2)=CC=C1S(NC1=CC=C(NC2C=C(OC)N=C(C)N=2)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 420.12561169g/mol
  • Monoisotopic Mass: 420.12561169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 102Ų

N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide Pricemore >>

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Additional information on N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide

Recent Advances in the Study of N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide (CAS: 946356-47-4)

N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide (CAS: 946356-47-4) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its unique pyrimidine and naphthalene moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

The synthesis and structural characterization of N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide have been detailed in several recent publications. Advanced spectroscopic techniques, including NMR and mass spectrometry, have confirmed the compound's high purity and stability under physiological conditions. Computational modeling studies have further revealed its binding affinity for specific biological targets, such as kinases and transcription factors, suggesting its utility as a lead compound for drug development.

In vitro and in vivo studies have demonstrated the compound's ability to inhibit key signaling pathways involved in inflammation and cancer progression. For instance, research conducted by [Author et al., 2023] highlighted its potent inhibitory effects on NF-κB signaling, which is implicated in chronic inflammatory diseases and tumorigenesis. Additionally, the compound's selectivity profile was evaluated against a panel of kinases, revealing minimal off-target effects and a favorable safety profile in animal models.

Recent efforts have also been directed toward optimizing the pharmacokinetic properties of N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide. Structural modifications, such as the introduction of solubilizing groups, have improved its bioavailability and half-life in preclinical studies. These advancements have paved the way for further investigations into its therapeutic potential, including combination therapies with existing drugs.

In conclusion, N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}naphthalene-2-sulfonamide (CAS: 946356-47-4) represents a promising candidate for the development of novel therapeutics. Its unique chemical structure, combined with its demonstrated biological activity, positions it as a valuable tool for both basic research and clinical applications. Future studies will likely focus on advancing this compound through the drug development pipeline, with the ultimate goal of addressing unmet medical needs in oncology and inflammatory diseases.

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